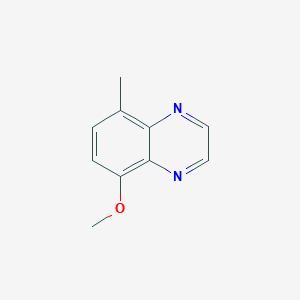

5-Methoxy-8-methylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-methoxy-8-methylquinoxaline |

InChI |

InChI=1S/C10H10N2O/c1-7-3-4-8(13-2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |

InChI Key |

CGINYRVYTMFXBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 8 Methylquinoxaline and Its Structural Analogues

Classical and Modern Synthetic Routes to Quinoxalines

The synthesis of the quinoxaline (B1680401) scaffold can be achieved through a variety of classical and modern chemical reactions. These methods offer different levels of efficiency, regioselectivity, and substrate scope.

Condensation Reactions Involving Aromatic Diamines and α-Dicarbonyl Compounds

The most traditional and widely used method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. mtieat.orgsapub.orgsid.ir This approach, often referred to as the Hinsberg or Körner method, provides a straightforward route to the quinoxaline ring system. mtieat.org The reaction typically proceeds by the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline product. mtieat.org

Numerous catalysts and reaction conditions have been developed to improve the efficiency and greenness of this classical transformation. researchgate.netsapub.orgsid.ir For instance, a highly efficient and catalyst-free protocol using methanol (B129727) as a solvent at room temperature has been reported to afford quinoxalines in excellent yields with very short reaction times. researchgate.netthieme-connect.com Other effective catalysts include niobium pentachloride, ammonium (B1175870) heptamolybdate tetrahydrate, and various Lewis acids, which can facilitate the reaction under mild conditions. sid.irasianpubs.org The choice of catalyst can be crucial, as demonstrated by a study where ammonium heptamolybdate tetrahydrate showed superior performance compared to several other metal salts. sid.ir

The nature of the substituents on both the aromatic diamine and the dicarbonyl compound can influence the reaction rate and yield. asianpubs.org Electron-donating groups on the diamine generally facilitate the reaction, while electron-withdrawing groups can have the opposite effect. asianpubs.org Conversely, the electronic properties of the dicarbonyl compound have a less pronounced impact on the reaction outcome. asianpubs.org

Cyclization Strategies for the Formation of the Quinoxaline Ring System

Beyond the classical condensation, various modern cyclization strategies have been developed for the synthesis of quinoxalines. These methods often offer access to more complex and functionally diverse quinoxaline derivatives.

One such strategy involves the cyclization of α-arylimino oximes of α-dicarbonyl compounds. sid.ir Another approach is the metal-catalyzed oxidative coupling of epoxides with ene-1,2-diamines. sid.ir Furthermore, the heteroannulation of nitroketene N,S-aryliminoacetals with phosphorus oxychloride provides another route to the quinoxaline core. sid.ir

More recent advancements include iron-catalyzed transfer hydrogenation between alcohols and 1-(2-nitrophenyl)pyrroles for the synthesis of pyrrolo[1,2-a]quinoxalines. mtieat.org Additionally, radical cascade cyclization strategies have been employed to prepare 2-phosphoryl substituted quinoxalines from ortho-diisocyanoarenes and diarylphosphine oxides. mtieat.org The Pictet-Spengler reaction, a classic method for constructing isoquinoline (B145761) rings, has also been adapted for the synthesis of pyrrolo[1,2-a]quinoxalines. mdpi.com

Regioselective Introduction of Methoxy (B1213986) and Methyl Substituents

The synthesis of 5-Methoxy-8-methylquinoxaline requires the specific placement of the methoxy and methyl groups on the quinoxaline core. This regioselectivity can be achieved either by starting with appropriately substituted precursors or by introducing the substituents onto a pre-formed quinoxaline ring.

Alkylation and Alkoxylation Strategies at Specific Positions

Direct alkylation and alkoxylation of the quinoxaline ring are powerful methods for introducing methyl and methoxy groups. Recent research has focused on the direct C-H functionalization of quinoxalin-2(1H)-ones, which are important intermediates. chim.it For instance, C3-alkylation of quinoxalin-2(1H)-ones has been achieved using various alkylating agents under different conditions, including visible-light-promoted reactions. rsc.orgmdpi.com

Alkoxylation of quinoxalin-2(1H)-ones can also be performed directly. A catalyst-free method for the direct C3-alkoxylation of quinoxalin-2(1H)-ones with alcohols has been developed using PhI(OTFA)2 as an oxidant, providing good to excellent yields of 3-alkoxyquinoxalin-2(1H)-ones. scribd.com Visible-light-induced alkoxylation of quinoxalin-2(1H)-ones with alcohols has also been reported. rsc.org

The synthesis of 8-bromo-2-methoxyquinoxaline has been reported, which could potentially serve as a precursor for introducing a methyl group at the 8-position through a cross-coupling reaction. scholarsresearchlibrary.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) is another key strategy for introducing substituents onto the quinoxaline ring. arabjchem.orgrsc.org The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or by forming N-oxides. rsc.orgrsc.org

The substitution of a leaving group, such as a halogen, is a common approach. For example, 2,3-dichloroquinoxaline (B139996) is a versatile building block that can react with various nucleophiles, including alkoxides, to introduce substituents at the C2 and C3 positions. arabjchem.org The reaction of 2-chloro-3-methylquinoxaline (B189447) with p-aminophenol has been used to introduce a phenoxy linkage, which can be further modified. nih.gov

Vicarious nucleophilic substitution (VNS) of hydrogen is a more direct method for functionalizing the quinoxaline ring. rsc.org While challenging on the parent quinoxaline, the reaction is more facile on quinoxaline N-oxides, allowing for the introduction of various carbon-based substituents. rsc.org

Synthesis of this compound Derivatives

The synthesis of specific derivatives of this compound would build upon the general strategies outlined above. For example, to synthesize a derivative with an additional substituent, one could start with a pre-functionalized quinoxaline core or introduce the new group onto the this compound scaffold. The synthesis of various substituted quinoxalines has been extensively reported, providing a toolbox of reactions that could be applied. mdpi.comnih.gov For instance, the synthesis of 7-methoxy-2-methylquinoxaline (B127241) has been documented, which shares a similar substitution pattern. rsc.org The synthesis of 5-bromo-8-methylquinoxaline (B2657775) has also been described, which could be a key intermediate for introducing a methoxy group at the 5-position via a nucleophilic substitution reaction. chemicalbook.com

The following table summarizes some examples of synthetic routes to quinoxaline derivatives that could be adapted for the synthesis of this compound and its analogues.

| Starting Materials | Reagents and Conditions | Product | Reference |

| o-Phenylenediamine (B120857), Ethyl Pyruvate | n-Butanol, reflux; then POCl3 | 2-Chloro-3-methylquinoxaline | nih.gov |

| 2-Chloro-3-methylquinoxaline, 4-Hydroxybenzaldehyde | Acetonitrile (B52724), reflux | 2-(p-Formylphenoxy)-3-methylquinoxaline | nih.gov |

| 3-Amino-4-methoxyphenol, Glycerol, Sodium m-nitrobenzenesulfonate | - | 5-Hydroxy-8-methoxyquinoline | prepchem.com |

| 5-Methylquinoxaline, N-Bromosuccinimide | Acetonitrile, 60 °C | 5-Bromo-8-methylquinoxaline | chemicalbook.com |

| N-Alkynyl-ortho-nitro-anilide | 3 M HCl, 90 °C | 7-Methoxy-2-methylquinoxaline | rsc.org |

Table 1: Examples of Synthetic Routes to Quinoxaline Derivatives

Strategies for Derivatization at Peripheral Positions

Derivatization of the quinoxaline scaffold is crucial for modulating the properties of the final compound. Strategies can be applied to either the benzene (B151609) or pyrazine (B50134) ring of the core structure.

One approach involves the direct substitution of the benzene ring. For instance, electron-withdrawing groups like chloro and fluoro, or electron-releasing groups such as methyl and methoxy, can be introduced onto the benzofuroxan (B160326) starting material, which then leads to 6- and 7-substituted quinoxaline 1,4-di-N-oxide derivatives. unav.edu Another strategy involves the modification of existing functional groups. For example, a methoxy group on the quinoxaline ring can be replaced with a more hydrophilic moiety to improve solubility.

Functionalization of the pyrazine ring is also a common strategy. A notable example is the synthesis of 2-(p-formylphenoxy)-3-methyl quinoxaline, achieved by refluxing 2-chloro-3-methylquinoxaline with 4-hydroxy benzaldehyde (B42025) in acetonitrile. mdpi.com This intermediate can then be further reacted to form various Schiff bases, demonstrating a method for attaching diverse aromatic moieties to the quinoxaline core via an ether linkage. mdpi.com

One-Pot and Multi-Component Synthetic Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multi-component reactions (MCRs) have become increasingly popular for synthesizing quinoxaline derivatives. scribd.comdntb.gov.ua These protocols combine several reaction steps into a single operation without isolating intermediates.

A green one-pot MCR has been developed using D-glucose as a renewable and environmentally friendly reductant. tandfonline.com This process involves the in situ reduction of a nitro-group on an aniline (B41778) derivative to form the o-phenylenediamine, which then undergoes cyclization. tandfonline.com Another efficient one-pot method involves the reaction of benzoins with 1,2-diamines, catalyzed by a Schiff base dioxomolybdenum(VI) complex, to produce quinoxalines under mild conditions. raco.cat

Indium(III) chloride has been shown to catalyze a one-pot reaction between 2-(1H-indol-1-yl)aniline, and 2-(prop-2-ynyloxy)benzaldehyde derivatives to create complex, fused quinoxaline structures. acs.org Similarly, tin(II) chloride can be used in a one-pot reaction starting from ortho-nitro N-propargyl anilines to produce methylquinoxaline derivatives. rsc.org

| Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Nitro-olefins, Phenylenediamines | CuBr₂ in Ethanol (B145695) | Forms C-C and C-N bonds in a cascade reaction. | encyclopedia.pub |

| o-Phenylenediamines, Benzoins | Schiff base dioxomolybdenum(VI) complex | Mild conditions, low catalyst loading. | raco.cat |

| ortho-Nitro N-propargyl anilines | SnCl₂·2H₂O or In powder | One-pot reduction and cyclization. | rsc.org |

| 2-(1H-indol-1-yl)aniline, 2-(prop-2-ynyloxy)benzaldehydes | InCl₃ | Creates complex fused heterocyclic systems. | acs.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to quinoxaline synthesis to minimize environmental impact. ijirt.orgekb.eg These approaches focus on using eco-friendly solvents, reusable catalysts, and energy-efficient conditions. researchgate.net

Water is often employed as a green solvent, replacing hazardous organic solvents. researchgate.net For example, zirconium tetrakis(dodecyl sulfate) has been used as a catalyst for quinoxaline synthesis in water at room temperature. tandfonline.com Similarly, copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) effectively catalyzes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water. researchgate.net

The use of biodegradable and reusable catalysts is another cornerstone of green quinoxaline synthesis. Cellulose sulfuric acid, a bio-supported solid acid catalyst, has been successfully used for the condensation reaction in water or ethanol at room temperature. academie-sciences.fr This catalyst is inexpensive, non-corrosive, and can be recycled with no significant loss of activity. academie-sciences.fr Magnetic nanoparticles have also been developed as reusable catalysts, allowing for easy separation from the reaction mixture. rsc.orgnih.gov Solvent-free reactions, sometimes assisted by microwave irradiation, further enhance the green credentials of these synthetic routes. ekb.egresearchgate.netrsc.org

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Cellulose Sulfuric Acid (CSA) | H₂O or EtOH | Biodegradable, reusable, inexpensive, non-toxic. | academie-sciences.fr |

| Bentonite K-10 Clay | Ethanol | Cheap, reusable, environmentally friendly, high yield. | encyclopedia.pub |

| Zirconium tetrakis(dodecyl sulfate) [Zr(DS)₄] | H₂O | Efficient in aqueous media at room temperature. | tandfonline.com |

| Hexafluoroisopropanol (HFIP) | Solvent-free | Recoverable catalyst, no toxic solvents, high yield. | encyclopedia.pub |

Catalytic Methods in this compound Synthesis

Catalysis is central to the modern synthesis of quinoxalines, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both metal-based and Lewis acid catalysts play pivotal roles.

Metal-Catalyzed Reactions for Ring Formation and Functionalization

A wide variety of metals have been employed to catalyze the synthesis of the quinoxaline core and its derivatives. The choice of metal can influence reaction conditions and outcomes. Copper-based catalysts are frequently used. For instance, Cu(BDC), a metal-organic framework (MOF), acts as an efficient heterogeneous catalyst for the oxidative cyclization to form quinoxalines. researchgate.net Other research highlights the use of organo-Cu(II) catalysts in multicomponent syntheses. researchgate.net

Palladium acetate, in combination with a strong base, has been used to catalyze the condensation of substituted isatins with o-phenylenediamines. researchgate.net Iron-catalyzed reactions have been developed for one-pot syntheses, where an iron promoter facilitates aryl nitro reduction followed by aerobic oxidation and cyclization. tandfonline.com Other metals, including chromium, lead, and tin, have also been demonstrated to effectively catalyze the condensation reaction in ethanol. rsc.orgorientjchem.org These catalysts function by acting as a Lewis acid, activating the carbonyl group of the 1,2-diketone towards nucleophilic attack by the diamine. orientjchem.org

| Catalyst | Reaction Type | Solvent | Reference |

|---|---|---|---|

| CuSO₄·5H₂O | Condensation | Ethanol | orientjchem.org |

| CrCl₂·6H₂O | Condensation | Ethanol | orientjchem.org |

| PbBr₂ | Condensation | Ethanol | orientjchem.org |

| FeCl₃ | Cyclocondensation (from anilines and DMF) | DMF | encyclopedia.pub |

| Cu(BDC) (MOF) | Oxidative Cyclization | Toluene | researchgate.net |

Lewis Acid Catalysis in Quinoxaline Synthesis

Lewis acid catalysis is a cornerstone of quinoxaline synthesis, primarily by activating the 1,2-dicarbonyl component for the initial condensation with the o-phenylenediamine. A wide array of Lewis acids have been explored, offering different levels of activity and substrate scope.

Boron-based Lewis acids are effective catalysts. Boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction of 1-(2-isocyanophenyl)pyrroles with aldehydes or ketones to form substituted pyrrolo[1,2-a]quinoxalines. oup.com In a comparative study, the Brønsted acidic power of boron sulfonic acid (BSA) was found to be more critical than its Lewis acidity for promoting the condensation of 1,2-diamines with α-diketones. chemmethod.com

Metal chlorides and triflates are also widely used. Indium(III) chloride (InCl₃) and tin(IV) chloride (SnCl₄) have been employed, though BF₃·OEt₂ often gives superior results in specific applications like pyrrolo[1,2-a]quinoxaline (B1220188) synthesis. oup.comrsc.org Gallium(III) triflate is a highly efficient catalyst, with loadings as low as 1 mol% being effective in ethanol at room temperature, and it can be recycled multiple times. researchgate.net Other effective Lewis acid catalysts include cerium(IV) ammonium nitrate (B79036) (CAN) and zirconium tetrakis(dodecyl sulfate), with the latter being particularly suited for reactions in aqueous media. tandfonline.comencyclopedia.pub

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Methoxy 8 Methylquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules like 5-Methoxy-8-methylquinoxaline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete molecular framework.

Proton (¹H) NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. In this compound, the protons on the aromatic rings, the methoxy (B1213986) group, and the methyl group will resonate at distinct chemical shifts (δ), typically reported in parts per million (ppm). google.com

The aromatic protons of the quinoxaline (B1680401) ring system generally appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. google.com For this compound, three protons are attached to the quinoxaline core. Their exact chemical shifts and coupling patterns (singlets, doublets, triplets) depend on their position relative to the nitrogen atoms and the substituents. The protons on the pyrazine (B50134) ring often resonate at the lowest field. rsc.orgchemicalbook.com

The aliphatic protons of the methoxy (-OCH₃) and methyl (-CH₃) groups will appear in the upfield region. The methoxy group protons are expected to be a sharp singlet at approximately 3.8 to 4.1 ppm. nih.govmdpi.com The protons of the methyl group attached to the aromatic ring will also appear as a singlet, typically in the range of 2.5 to 2.8 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Pyrazine ring) | ~8.5 - 8.8 | Doublet |

| Aromatic H (Pyrazine ring) | ~8.5 - 8.8 | Doublet |

| Aromatic H (Benzene ring, H-6) | ~7.3 - 7.6 | Triplet |

| Aromatic H (Benzene ring, H-7) | ~7.0 - 7.3 | Doublet |

| Methoxy (-OCH₃) | ~4.0 | Singlet |

| Methyl (-CH₃) | ~2.7 | Singlet |

Note: These are predicted values based on known substituent effects on the quinoxaline ring system. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which minimizes signal overlap.

The carbon atoms of the quinoxaline ring typically resonate in the range of 120-160 ppm. psu.edu The carbons directly bonded to nitrogen atoms (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) have characteristic shifts. psu.edu The presence of the electron-donating methoxy and methyl groups will influence the chemical shifts of the carbons in the benzene (B151609) portion of the ring system. The carbon bearing the methoxy group (C-5) is expected to be shifted downfield, while the ortho and para carbons will be shifted upfield. The carbon bearing the methyl group (C-8) will also experience a downfield shift.

The methoxy carbon (-OCH₃) is expected to appear around 55-60 ppm, and the methyl carbon (-CH₃) will resonate at approximately 18-22 ppm. rsc.orgnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C3 | ~143 - 146 |

| C4a, C8a (bridgehead) | ~138 - 142 |

| C5 (C-OCH₃) | ~155 - 160 |

| C6, C7 | ~110 - 130 |

| C8 (C-CH₃) | ~130 - 135 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~19 |

Note: These are predicted values based on additivity rules and data from similar substituted quinoxalines. psu.edu

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules. rsc.orgbeilstein-journals.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled aromatic protons on the quinoxaline ring, helping to trace the proton connectivity. google.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.orgusda.gov It would allow for the direct assignment of each protonated carbon in the molecule by linking the signals from the ¹H and ¹³C NMR spectra. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~19 ppm, confirming the -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). rsc.orgusda.gov HMBC is particularly powerful for identifying the placement of substituents and connecting different parts of the molecule. For instance, correlations would be expected between the methoxy protons (~4.0 ppm) and the C-5 carbon (~155-160 ppm), and between the methyl protons (~2.7 ppm) and the C-8, C-7, and C-8a carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the stereochemistry and conformation of a molecule. In this case, NOESY could confirm the proximity of the methyl protons to the proton at the C-7 position and the methoxy protons to the proton at the C-6 position. nih.govunimi.it

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a plot of absorbance versus wavenumber (cm⁻¹).

For this compound, characteristic absorption bands are expected for the various functional groups:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. rsc.org Aliphatic C-H stretching from the methyl and methoxy groups would be observed in the 3000-2840 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system are expected to produce strong bands in the 1625-1430 cm⁻¹ region. rsc.org

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to give a strong absorption band, typically in the range of 1275-1200 cm⁻¹ (asymmetric) and around 1040 cm⁻¹ (symmetric).

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions, respectively. rsc.org The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic ring.

Table 3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2840 | Medium |

| C=N / C=C Ring Stretch | 1625 - 1430 | Strong-Medium |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | ~1040 | Strong |

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com

In the Raman spectrum of this compound, the following features would be expected:

The symmetric breathing vibrations of the aromatic rings would likely produce strong and sharp bands.

The C=C and C=N stretching vibrations of the quinoxaline ring will also be prominent, often appearing at slightly different frequencies compared to the IR spectrum. nih.gov

The C-H stretching vibrations of both the aromatic and aliphatic groups will be present in the 3100-2800 cm⁻¹ region. researchgate.net

Vibrations involving the methyl and methoxy groups would also be observable. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methylquinoxaline |

Mass Spectrometry in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound, with a molecular formula of C10H10N2O, the expected monoisotopic mass is 174.0793 g/mol . HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, often to within a few parts per million (ppm). dovepress.comrsc.org This level of accuracy allows for the confident assignment of the molecular formula, ruling out other potential combinations of elements that might have the same nominal mass. The technique is often performed using electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]+. dovepress.comrsc.orgbeilstein-journals.org

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Theoretical Monoisotopic Mass | 174.0793 g/mol |

| Ionization Mode | ESI Positive |

| Observed Ion | [M+H]+ |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. unipd.it This is particularly useful for analyzing this compound within complex mixtures, such as reaction products or biological samples. unipd.itiaea.org The LC component separates the compound from other components in the mixture based on its physicochemical properties, and the MS component then provides mass information for the eluted compound. chromatographyonline.com

Tandem mass spectrometry (MS/MS or MS2) further enhances structural elucidation by providing information about the fragmentation of the molecule. nih.govscience.gov In an MS/MS experiment, the protonated molecule of this compound ([M+H]+ at m/z 175) is selected and subjected to collision-induced dissociation (CID). uab.edu The resulting fragment ions provide valuable clues about the compound's structure. Common fragmentation patterns for quinoxaline derivatives involve cleavages within the heterocyclic ring system and loss of substituents. libretexts.orgmdpi.com For instance, the loss of a methyl group (CH3) or a methoxy group (OCH3) would result in characteristic neutral losses of 15 and 31 Da, respectively.

Derivatization studies can also be employed in conjunction with LC-MS to enhance sensitivity or to confirm the presence of specific functional groups. For example, the reaction of a precursor to this compound with a derivatizing agent can lead to a product with improved ionization efficiency or a more predictable fragmentation pattern. mdpi.com

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques are paramount for determining the three-dimensional structure of crystalline solids at an atomic level. uni-ulm.derigaku.com

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise arrangement of atoms in a molecule and how these molecules pack together in a crystal lattice. rigaku.comspringernature.com To perform this analysis, a high-quality single crystal of this compound is required. researchgate.net When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. uni-ulm.de By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. ed.ac.uknih.gov

This technique also reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal structure. researchgate.netnih.govacs.org For chiral molecules, SC-XRD can be used to determine the absolute configuration, which is the exact spatial arrangement of its atoms. researchgate.netnih.govnih.gov

Table 2: Illustrative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.2879 |

| b (Å) | 4.8782 |

| c (Å) | 15.7423 |

| β (°) | 100.807 |

| Volume (ų) | 924.9 |

| Z | 4 |

Note: This is illustrative data for a related quinoxaline derivative and not specific to this compound. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.comhelmholtz-berlin.de Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). nist.gov This pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

PXRD is valuable for identifying the crystalline form of this compound, assessing its purity, and detecting the presence of any polymorphic forms or impurities. americanpharmaceuticalreview.comamericanpharmaceuticalreview.commeasurlabs.com Each crystalline phase will produce a distinct PXRD pattern, allowing for the differentiation and quantification of different solid forms in a mixture. americanpharmaceuticalreview.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. ijprajournal.commsu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.

For this compound, the quinoxaline ring system is the primary chromophore, the part of the molecule responsible for absorbing light. ijprajournal.com The electronic spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to a π* antibonding orbital. The position and intensity of these bands can be influenced by the methoxy and methyl substituents on the quinoxaline ring and by the solvent used for the analysis.

Reactivity and Mechanistic Organic Chemistry of 5 Methoxy 8 Methylquinoxaline

Electrophilic and Nucleophilic Substitution Reactions of the Quinoxaline (B1680401) Ring System

The quinoxaline core is generally considered an electron-deficient heteroaromatic system due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This inherent electron deficiency deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. However, the substituents on the benzene portion of the molecule significantly modulate this reactivity.

Both the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are electron-donating groups that activate the benzene ring towards electrophilic aromatic substitution. The methoxy group, located at position 5, is a strong activating group due to its ability to donate a lone pair of electrons through resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). The methyl group at position 8 is a weaker activating group, operating primarily through an inductive effect (+I effect) and hyperconjugation.

Conversely, for nucleophilic aromatic substitution, the electron-donating nature of these substituents deactivates the benzene ring, making it less susceptible to attack by nucleophiles unless a good leaving group is present at an activated position. The pyrazine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the 2- and 3-positions.

Table 4.1: Influence of Substituents on Quinoxaline Reactivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |

| Methoxy (-OCH₃) | 5 | +M > -I (Strongly Activating) | Activates the benzene ring, directing ortho and para. | Deactivates the benzene ring. |

| Methyl (-CH₃) | 8 | +I, Hyperconjugation (Weakly Activating) | Activates the benzene ring, directing ortho and para. | Deactivates the benzene ring. |

| Pyrazine Ring | - | Electron-withdrawing | Deactivates the entire system towards electrophiles. | Activates the pyrazine ring towards nucleophiles. |

In electrophilic aromatic substitution reactions on 5-Methoxy-8-methylquinoxaline, the positions of attack on the benzene ring are directed by the activating groups. The methoxy group at C-5 strongly directs incoming electrophiles to its ortho (C-6) and para (C-7, which is not possible as it's part of the pyrazine ring fusion) positions. The methyl group at C-8 directs to its ortho (C-7) and para (C-6) positions.

Therefore, the C-6 and C-7 positions are electronically activated. The combined directing effects of the methoxy and methyl groups would likely lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C-7. Theoretical calculations on similarly substituted quinoxalines have shown that nitration can be highly regioselective, though sometimes leading to unexpected products depending on the protonation state of the quinoxaline nitrogen atoms. rsc.org

For nucleophilic substitution, reactions are more likely to occur on the pyrazine ring, especially if a leaving group is present at C-2 or C-3. The benzene ring would be resistant to nucleophilic attack due to the electron-donating substituents.

Table 4.2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Influence from -OCH₃ (C-5) | Activating Influence from -CH₃ (C-8) | Overall Predicted Reactivity |

| C-6 | Ortho (Strong) | Para (Weak) | Highly favored |

| C-7 | Para (Not Possible) | Ortho (Weak) | Moderately favored, possible steric hindrance |

Oxidation and Reduction Chemistry of this compound

The oxidation of quinoxaline derivatives can lead to various products depending on the oxidant and the substituents present. The methyl group at C-8 is susceptible to oxidation to a carboxylic acid using strong oxidizing agents. The electron-rich benzene ring can also be sensitive to oxidation. The pyrazine ring is generally resistant to oxidation but can be N-oxidized.

The reduction of the quinoxaline ring system can be achieved through catalytic hydrogenation. This typically reduces the pyrazine ring to a 1,2,3,4-tetrahydroquinoxaline. The specific conditions of the reduction will determine the extent of hydrogenation. In some cases, the reduction of nitro-substituted quinoxalines can lead to the corresponding amino derivatives. rsc.org The electrochemical reduction of quinoxaline derivatives often proceeds via a single-electron transfer to form a radical anion. abechem.com

Functional Group Interconversions and Derivatization Strategies

Halogenation: Direct halogenation of this compound would be an electrophilic substitution reaction. The activating methoxy and methyl groups would direct the halogen to the 6 and 7 positions. The reaction conditions would need to be carefully controlled to avoid polyhalogenation.

Amination: Direct amination of the benzene ring is challenging. However, amination of the pyrazine ring is possible, especially at positions activated by a leaving group. For instance, a chloro-substituted quinoxaline can undergo nucleophilic substitution with an amine. researchgate.net A more modern approach involves the direct C-H amination of quinoxalin-2(1H)-ones under photocatalytic conditions. acs.org

The formation of Schiff bases and related imines from this compound is not a direct reaction, as it requires the presence of a carbonyl group (aldehyde or ketone). Therefore, a preliminary functionalization step is necessary. For example, if the methyl group at C-8 were oxidized to a carboxaldehyde, this derivative could then readily undergo condensation with a primary amine to form a Schiff base (an imine). ijfans.orgcusat.ac.intandfonline.com

The general reaction for the formation of a Schiff base from a quinoxaline-carboxaldehyde is as follows:

Quinoxaline-CHO + R'-NH₂ ⇌ Quinoxaline-CH=N-R' + H₂O

This reaction is typically catalyzed by a small amount of acid and is reversible. chemistrysteps.com The formation of imines and quinoxalines can be accelerated in the microdroplets of a nebulizer. nih.govresearchgate.net

Table 4.3: Potential Derivatization Reactions

| Reaction Type | Required Precursor from this compound | Reagents | Product Type |

| Schiff Base Formation | This compound-x-carboxaldehyde | Primary Amine (R'-NH₂) | Imine |

| Halogenation | This compound | X₂ (e.g., Br₂, Cl₂), Lewis Acid | Halo-substituted quinoxaline |

| Nitration | This compound | HNO₃, H₂SO₄ | Nitro-substituted quinoxaline |

| Oxidation of Methyl Group | This compound | Strong Oxidant (e.g., KMnO₄) | 5-Methoxyquinoxaline-8-carboxylic acid |

| Reduction of Pyrazine Ring | This compound | H₂, Catalyst (e.g., Pd/C) | 5-Methoxy-8-methyl-1,2,3,4-tetrahydroquinoxaline |

Reactions at the Methyl Group: Side-Chain Functionalization

The methyl group at the 8-position of this compound is a key site for side-chain functionalization, enabling the introduction of various functional groups and the extension of the carbon skeleton. While direct experimental data on this compound is limited, the reactivity of the analogous 8-methylquinoline (B175542) system provides significant insights into the potential transformations of its methyl group. The electronic influence of the methoxy group at the 5-position is expected to modulate the reactivity of the quinoxaline ring system, but the fundamental reactions of the methyl group are likely to be similar.

Condensation Reactions:

The methyl group of 8-methyl-substituted quinolines and presumably this compound can undergo condensation reactions with various electrophiles, particularly aldehydes, in the presence of a suitable catalyst. These reactions typically proceed via the formation of a reactive intermediate, such as an enamine or an enolate equivalent, which then attacks the electrophile. For instance, acid-catalyzed Knoevenagel-type condensations with aldehydes can lead to the formation of vinyl-substituted quinoxalines.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Research Finding |

| This compound | Aromatic Aldehyde | Acid or Base Catalyst | 5-Methoxy-8-styrylquinoxaline | This reaction allows for the introduction of a styryl group, which can be further functionalized. The electron-donating methoxy group may influence the reaction rate. |

| This compound | Formaldehyde (B43269) | Base Catalyst | (5-Methoxy-8-quinoxalinyl)methanol | This reaction introduces a hydroxymethyl group, a versatile handle for further synthetic transformations. |

Oxidation Reactions:

The methyl group can be oxidized to various higher oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidizing agent and reaction conditions determines the final product. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid. Milder oxidizing agents, such as selenium dioxide (SeO2), are often used to achieve partial oxidation to the aldehyde.

| Starting Material | Oxidizing Agent | Product | Research Finding |

| This compound | Potassium Permanganate (KMnO4) | 5-Methoxyquinoxaline-8-carboxylic acid | This transformation is useful for introducing a carboxylic acid functionality, which can serve as a precursor for amides, esters, and other derivatives. |

| This compound | Selenium Dioxide (SeO2) | 5-Methoxyquinoxaline-8-carbaldehyde | Selective oxidation to the aldehyde provides a key intermediate for various subsequent reactions, including reductive amination and Wittig reactions. |

Halogenation Reactions:

Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This reaction proceeds via a free-radical chain mechanism and leads to the formation of halomethylquinoxalines, which are valuable synthetic intermediates. The reactivity of the C-H bonds of the methyl group is enhanced by the adjacent aromatic quinoxaline ring.

| Starting Material | Halogenating Agent/Initiator | Product | Research Finding |

| This compound | N-Bromosuccinimide (NBS) / AIBN | 8-(Bromomethyl)-5-methoxyquinoxaline | The resulting bromomethyl derivative is a versatile electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. |

| This compound | N-Chlorosuccinimide (NCS) / Benzoyl Peroxide | 8-(Chloromethyl)-5-methoxyquinoxaline | Similar to the bromomethyl derivative, the chloromethyl compound is a useful intermediate for further functionalization. |

Metal-Mediated Reactivity and Coordination Chemistry of this compound

The nitrogen atoms in the quinoxaline ring and the potential for chelation involving the methoxy group make this compound an interesting ligand for coordination with various metal centers. Furthermore, the C-H bonds of the methyl group can be activated by transition metals, leading to novel functionalization pathways.

Coordination Chemistry:

Quinoxaline and its derivatives are known to act as N,N'-bidentate ligands, forming stable complexes with a variety of transition metals. The nitrogen atoms of the pyrazine ring can coordinate to a metal center, forming a five-membered chelate ring with the metal. The presence of the methoxy group at the 5-position may influence the electronic properties of the quinoxaline ring and, consequently, the stability and reactivity of the resulting metal complexes. It is also conceivable that the oxygen atom of the methoxy group could participate in coordination, potentially leading to tridentate binding modes in some cases.

| Metal Ion | Potential Coordination Mode | Resulting Complex | Significance |

| Pd(II), Pt(II) | N,N'-bidentate | Square planar complexes | These complexes can be utilized in catalysis and materials science. |

| Ru(II), Rh(III) | N,N'-bidentate | Octahedral complexes | Such complexes are of interest for their potential applications in catalysis and photophysics. |

| Cu(II), Zn(II) | N,N'-bidentate | Tetrahedral or square planar complexes | These complexes may exhibit interesting biological activities. |

Metal-Catalyzed C-H Activation:

Transition metal-catalyzed C-H activation of the methyl group in 8-methylquinolines has been a subject of extensive research. semanticscholar.orgnih.gov These reactions provide a direct and atom-economical method for the functionalization of the methyl group. The nitrogen atom of the quinoline (B57606) ring acts as a directing group, facilitating the coordination of the metal catalyst and subsequent activation of the C-H bond of the adjacent methyl group. It is highly probable that this compound would undergo similar transformations.

Rhodium(III) and Palladium(II) catalysts have been shown to be particularly effective for the C-H activation of 8-methylquinolines. For instance, Rh(III)-catalyzed reactions can lead to acetoxylation, amination, and alkylation of the methyl group. semanticscholar.org Palladium-catalyzed reactions have been employed for the arylation and alkenylation of the methyl group.

| Substrate | Catalyst | Coupling Partner | Product | Research Finding |

| This compound | [RhCp*Cl2]2 | Acetic Anhydride | 8-(Acetoxymethyl)-5-methoxyquinoxaline | This reaction demonstrates the direct conversion of a C-H bond to a C-O bond. semanticscholar.org |

| This compound | Pd(OAc)2 | Aryl Halide | 8-(Arylmethyl)-5-methoxyquinoxaline | This palladium-catalyzed cross-coupling reaction allows for the formation of a C-C bond, linking the quinoxaline moiety to an aryl group. |

Computational and Theoretical Investigations of 5 Methoxy 8 Methylquinoxaline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these theoretical explorations, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a prevalent method in computational chemistry for studying the electronic structure of molecules. researchgate.netnih.govbeilstein-journals.org DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of just three spatial coordinates. This approach is generally less computationally intensive than other high-level methods while providing accurate results. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a multi-electron system. wikipedia.orggatech.edu It operates on the principle that each electron moves in a static electric field generated by the nucleus and an average field of the other electrons, thus neglecting explicit electron correlation. wikipedia.orggatech.edu This simplification makes HF computationally less demanding than post-Hartree-Fock methods. wikipedia.org

While HF provides a good qualitative starting point, it is often used as a base for more sophisticated calculations that account for electron correlation. wikipedia.org In the study of heterocyclic compounds, HF calculations are valuable for obtaining initial molecular geometries and orbitals. medjchem.comresearchgate.net Comparing results from HF and DFT methods can provide a more comprehensive understanding of the molecule's electronic characteristics. researchgate.net

The accuracy and computational cost of both DFT and HF calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.de

Commonly used basis sets for organic molecules like quinoxaline (B1680401) derivatives include the Pople-style split-valence basis sets, such as 6-31G or 6-311G. jocpr.comresearchgate.net These are often augmented with polarization functions (e.g., (d,p)) and diffuse functions (+ or aug-) to provide more flexibility for describing the electron distribution, especially in systems with lone pairs or for calculating properties of anions. iiste.orggoogle.com For instance, the 6-311+G(d,p) basis set is frequently employed for detailed studies. researchgate.net

The selection of a basis set represents a trade-off between accuracy and computational efficiency. Larger basis sets, such as triple-zeta basis sets (e.g., def2-TZVP), generally yield more accurate results but require significantly more computational resources. google.com Therefore, the choice is often guided by the specific property being investigated and the available computational power. For initial geometry optimizations, smaller basis sets like 6-31G* might be sufficient, while more accurate energy calculations may necessitate larger ones. uni-rostock.degoogle.com

Analysis of Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.netsciensage.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large energy gap indicates high kinetic stability. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital Energies for Quinoxaline Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoxaline-2(1H)-one | DFT/B3LYP/6-311G | -6.53 | -1.85 | 4.68 |

| 3-Methylquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | -6.31 | -1.69 | 4.62 |

| 3-Aminoquinoxalin-2(1H)-one | DFT/B3LYP/6-311G | -5.74 | -1.39 | 4.35 |

Note: This table presents data for related quinoxaline compounds to illustrate typical values obtained from DFT calculations. Data sourced from computational studies on quinoxaline derivatives. jocpr.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov An MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. researchgate.netwolfram.com

The different colors on the MEP surface indicate regions of varying electrostatic potential:

Red: Represents regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms (like oxygen and nitrogen).

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms.

Green: Denotes regions of neutral or near-zero potential.

For 5-Methoxy-8-methylquinoxaline, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. This visual representation provides an intuitive understanding of the molecule's charge distribution and reactive sites. nih.govchemrxiv.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, "Lewis-like" picture of the molecular structure, which is intuitive for chemists. The analysis of the total N-electron density reveals the distribution of electrons into atomic cores, lone pairs, and bonding orbitals.

For this compound, NBO analysis would elucidate the extent of electron delocalization from the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups to the electron-withdrawing quinoxaline ring system. This delocalization is crucial in understanding the molecule's electronic properties and reactivity. The analysis quantifies the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E²) associated with these interactions is calculated using second-order perturbation theory. A higher E² value indicates a more significant interaction and greater electron delocalization.

Key interactions in this compound would include:

Intramolecular charge transfer: Delocalization of lone pair electrons from the oxygen atom of the methoxy group (n_O) to the antibonding π* orbitals of the quinoxaline ring.

Hyperconjugation: Interactions involving the σ bonds of the methyl group and the π* orbitals of the aromatic system.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(C-C)ring | ~5-15 | Lone Pair to Antibonding Pi-orbital |

| π(C-C)ring | π(C-N)ring | ~10-25 | Pi-bond to Antibonding Pi-orbital |

| σ(C-H)methyl | π(C-C)ring | ~1-5 | Sigma-bond to Antibonding Pi-orbital (Hyperconjugation) |

| LP (N)ring | σ(C-C)ring | ~2-7 | Lone Pair to Antibonding Sigma-orbital |

Chemical Hardness and Softness Parameters

Chemical hardness (η) and softness (S) are fundamental concepts in density functional theory (DFT) that help to rationalize the reactivity of chemical species. sciensage.infoias.ac.in These global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info

Chemical Hardness (η): Defined as half the difference between the ionization potential (I) and electron affinity (A), it can be approximated as η ≈ (E_LUMO - E_HOMO) / 2. sciensage.info Hard molecules have a large HOMO-LUMO gap, indicating high stability and low reactivity. ias.ac.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), softness indicates the ease with which a molecule's electron cloud can be polarized. Soft molecules have a small HOMO-LUMO gap and are generally more reactive. ijarset.com

Other related parameters include:

Electronic Chemical Potential (μ): Approximated as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the escaping tendency of electrons from a system.

Electronegativity (χ): The negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): Defined as ω = μ² / 2η, this parameter quantifies the ability of a species to accept electrons.

For this compound, the electron-donating methoxy and methyl groups would be expected to raise the HOMO energy, while the electron-withdrawing quinoxaline core influences the LUMO energy. The resulting HOMO-LUMO gap and the derived parameters provide a quantitative measure of its stability and reactivity profile. A smaller energy gap would suggest higher reactivity, making the molecule a "soft" molecule. ijarset.com

| Parameter | Formula | Typical Calculated Value (eV) for a Quinoxaline Derivative | Significance |

|---|---|---|---|

| EHOMO | - | -6.83 | Electron-donating ability |

| ELUMO | - | -0.62 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.21 | Reactivity and Stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.11 | Resistance to change in electron distribution sciensage.info |

| Chemical Softness (S) | 1 / (2η) | 0.16 | Polarizability and Reactivity sciensage.info |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.73 | Electron-attracting power |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.24 | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment, such as a solvent or a biological receptor. youtube.com

For this compound, MD simulations can be employed to:

Explore Conformational Flexibility: The orientation of the methoxy group relative to the quinoxaline ring is a key conformational feature. MD simulations can map the potential energy surface associated with the rotation around the C-O bond, identifying the most stable conformations and the energy barriers between them.

Analyze Intermolecular Interactions: When studying the interaction of this compound with a biological target, such as an enzyme or receptor, MD simulations can reveal the stability of the binding pose obtained from molecular docking. rsc.orgresearchgate.net The simulations can highlight key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, and quantify their persistence over the simulation time. researchgate.net

Solvation Effects: MD simulations can explicitly model the surrounding solvent molecules, providing insights into how solvation affects the conformation and properties of the compound.

The stability of the system during the simulation is often assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions from their initial state.

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. |

| Solvent Model | TIP3P, SPC/E (for water) | Represents the solvent environment. |

| Simulation Time | 100-500 ns | Duration of the simulation to observe molecular motions. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

Predictive Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are invaluable in drug discovery and materials science for predicting the activity of new compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

The development of a QSAR/QSPR model for quinoxaline derivatives, including this compound, typically involves the following steps:

Data Set Collection: A series of quinoxaline analogs with experimentally measured biological activities (e.g., anti-tubercular, anticancer) is compiled. nih.govnih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.

Variable Selection: Statistical methods, such as genetic algorithms or simulated annealing, are used to select a subset of descriptors that are most relevant to the biological activity. nih.gov

Model Building: A mathematical model is constructed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the selected descriptors with the activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For quinoxaline derivatives, QSAR studies have identified key descriptors related to their anti-tubercular and anticancer activities, often highlighting the importance of electrostatic and spatial properties. nih.govnih.govnih.gov

| Hypothetical QSAR Model for Quinoxaline Derivatives | |

|---|---|

| Model Equation | pIC50 = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... |

| Dependent Variable | pIC50 (Biological Activity) |

| Example Descriptors | Topological (e.g., Wiener Index), Electrostatic (e.g., Dipole Moment), Quantum Chemical (e.g., ELUMO) nih.gov |

| Statistical Parameters | r² (Coefficient of determination), q² (Cross-validated r²), pred_r² (External validation r²) nih.govnih.gov |

In recent years, machine learning (ML) algorithms have become increasingly popular for developing more sophisticated and predictive QSAR/QSPR models. Unlike traditional linear methods, ML techniques can capture complex, non-linear relationships between molecular descriptors and activity.

For quinoxaline derivatives, various ML algorithms have been applied:

Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of learning from data and can be used to build highly predictive non-linear QSAR models. nih.gov

Support Vector Machines (SVM): SVM is a powerful algorithm for both classification and regression tasks. In QSAR, it can be used to classify compounds as active or inactive, or to predict continuous activity values.

Random Forest (RF): RF is an ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees. It is known for its robustness and ability to handle high-dimensional data. researchgate.net

These ML-based QSAR models have shown great promise in accurately predicting the biological activities of quinoxaline derivatives, outperforming traditional linear models in many cases. researchgate.net The application of these advanced computational methods continues to accelerate the discovery of new quinoxaline-based therapeutic agents.

| Machine Learning Algorithm | Description | Application in Quinoxaline QSAR |

|---|---|---|

| Artificial Neural Networks (ANN) | A network of interconnected nodes ("neurons") that can model complex non-linear relationships. | Used for developing predictive QSAR models for activities like anti-tubercular efficacy. nih.gov |

| Random Forest (RF) | An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. | Applied to predict properties such as corrosion inhibition efficiency of quinoxaline derivatives. researchgate.net |

| Partial Least Squares (PLS) | A linear regression method that is effective when there are many predictor variables. | Frequently used in conjunction with feature selection methods for QSAR model development. researchgate.net |

Biological Activity Mechanisms and Molecular Target Interactions of 5 Methoxy 8 Methylquinoxaline and Analogues

Antimicrobial Activity: Mechanistic Investigations

Inhibition of Bacterial DNA Gyrase and Topoisomerase Enzymes

Quinoxaline (B1680401) derivatives are recognized for their antibacterial properties, which are often linked to their ability to target essential bacterial enzymes. nih.govresearchgate.net A primary mechanism of action for many antibacterial agents, including the related quinolone class, is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. youtube.com DNA gyrase introduces negative supercoils into DNA, a process vital for initiating replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes. youtube.comresearchgate.net

The key event in the action of these inhibitors is the trapping of a transient enzyme-DNA complex, known as the cleaved complex. researchgate.netnih.gov The drugs stabilize this complex, where the DNA is cut, preventing the enzyme from resealing the DNA strands. mdpi.comnih.gov This leads to a rapid, reversible inhibition of DNA synthesis, the cessation of cell growth, and the accumulation of lethal double-strand DNA breaks, ultimately causing bacterial cell death. youtube.comresearchgate.net In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is the primary target, while DNA gyrase is often the secondary target. youtube.comnih.gov Conversely, in many Gram-negative bacteria, DNA gyrase is the more sensitive primary target. nih.gov The effectiveness of these compounds is directly correlated with their ability to induce the formation of these ternary drug-enzyme-DNA complexes. nih.gov

Broad-Spectrum Antibacterial Effects and Target Specificity

Quinoxaline-based compounds have demonstrated a wide range of antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Various studies have synthesized and evaluated series of quinoxaline derivatives, revealing potent inhibitory effects against clinically relevant pathogens. For instance, certain C-2 amine-substituted quinoxaline analogues have shown good to moderate activity against Staphylococcus aureus (S. aureus), Bacillus subtilis (B. subtilis), methicillin-resistant S. aureus (MRSA), and Escherichia coli (E. coli), with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 μg/mL. rsc.org One potent derivative, compound 5p in a specific study, was identified as a broad-spectrum agent that could compromise the structural integrity of bacterial cell membranes, leading to the leakage of intracellular components and cell death. rsc.org

The specificity and potency of quinoxaline analogues depend heavily on their chemical structure. Substitutions on the quinoxaline ring can significantly influence their activity and target preference. nih.govnih.gov For example, the introduction of lipophilic groups, such as aromatic rings and methyl groups, can increase the antibacterial activity, presumably by enhancing the compound's ability to penetrate bacterial membranes. nih.gov The data below illustrates the antibacterial activity of selected quinoxaline derivatives against various bacterial strains.

| Compound Series | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 5m-5p Analogues | S. aureus | 4–16 | rsc.org |

| 5m-5p Analogues | B. subtilis | 8–32 | rsc.org |

| 5m-5p Analogues | MRSA | 8–32 | rsc.org |

| 5m-5p Analogues | E. coli | 4–32 | rsc.org |

Anticancer Activity: Molecular Mechanisms

Targeting of Kinases (e.g., VEGFR-2 Inhibition)

A significant mechanism underlying the anticancer activity of quinoxaline analogues is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and angiogenesis. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase receptor that plays a crucial role in tumor angiogenesis, the process of forming new blood vessels that supply tumors with nutrients. nih.govrsc.org Consequently, VEGFR-2 has become a major target for the development of new anticancer agents. nih.gov

Numerous studies have designed and synthesized quinoxaline derivatives as potent VEGFR-2 inhibitors. nih.govrsc.orgnih.govrsc.orgresearchgate.net These compounds have shown remarkable inhibitory activity, with IC₅₀ values in the nanomolar range, often comparable or superior to established drugs like Sorafenib. nih.govrsc.orgrsc.org For example, compounds 11e and 12k from one study exhibited VEGFR-2 inhibitory activity with IC₅₀ values of 2.6 nM and 2.9 nM, respectively, which was higher than that of Sorafenib (IC₅₀ = 3.07 nM). nih.gov Another study identified compound 17b as the most potent VEGFR-2 inhibitor with an IC₅₀ of 2.7 nM. rsc.org The strong correlation between VEGFR-2 inhibition and cytotoxicity against cancer cell lines like HepG-2 (liver cancer) and MCF-7 (breast cancer) underscores this mechanism's importance. nih.govrsc.org

| Compound | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |

|---|---|---|

| Analogue 11e | 2.6 | nih.gov |

| Analogue 12k | 2.9 | nih.gov |

| Analogue 17b | 2.7 | rsc.org |

| Analogue 25d | 3.4 ± 0.3 | nih.gov |

| Analogue 14a | 3.2 | researchgate.net |

| Sorafenib (Reference) | 3.07 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Pathways

The inhibition of kinases like VEGFR-2 by quinoxaline derivatives directly triggers downstream cellular events that halt cancer progression, namely apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org By blocking aberrant signaling pathways, these compounds can push cancer cells toward self-destruction.

Induction of Apoptosis: Several potent quinoxaline-based VEGFR-2 inhibitors have been shown to induce apoptosis in cancer cells. nih.govnih.govrsc.org This is often demonstrated by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. For instance, compound 11e was found to cause a significant elevation in the levels of caspase-3 (2.34-fold) and caspase-9 (2.34-fold), which are key executioner and initiator caspases in the apoptotic cascade. nih.gov It also markedly increased the pro-apoptotic protein BAX (3.14-fold) while reducing the level of the anti-apoptotic protein Bcl-2 (3.13-fold). nih.gov Similarly, compound 25d produced a 3.8-fold increase in the BAX/Bcl-2 ratio and a significant rise in caspase-3 and caspase-9 levels. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can disrupt the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net Flow cytometry analyses have revealed that treatment with active quinoxaline analogues can cause cell populations to accumulate in a specific phase of the cell cycle. nih.govresearchgate.netnih.gov Multiple studies have reported that potent VEGFR-2 inhibitors arrest cancer cell growth at the G2/M phase. nih.govrsc.orgresearchgate.net This arrest prevents the cells from entering mitosis, thereby halting their proliferation. nih.govresearchgate.net This effect is a direct consequence of the disruption of signaling pathways that regulate cell cycle checkpoints. nih.govmdpi.com

Antiviral and Anti-parasitic Activity: Mechanistic Insights

Quinoxaline scaffolds are present in several therapeutic agents and are recognized for their potential as antiviral and anti-parasitic agents. nih.govnih.gov Their planar polyaromatic structure allows them to interact with various biological targets within pathogens. nih.govnih.gov

Antiviral Mechanisms: Quinoxaline derivatives have been investigated for activity against a range of viruses, including influenza and hepatitis C virus (HCV). nih.gov One proposed mechanism for their anti-influenza activity is the targeting of the highly conserved NS1 protein, which is encoded by the influenza virus. nih.govnih.gov For HCV, the quinoxaline moiety is a core component of the approved protease inhibitor grazoprevir. nih.gov This drug's efficacy is derived from its interaction with the catalytic residues of the viral protease, thereby inhibiting viral replication. nih.gov The specific substitutions on the quinoxaline ring are crucial for activity, with some studies suggesting that hydrophobic interactions between alkyl groups on the compound and the receptor's binding site are important. nih.gov

Anti-parasitic Mechanisms: The anti-parasitic action of quinoxaline derivatives has been demonstrated against various protozoa and helminths. nih.govnih.gov Quinoxaline-1,4-di-N-oxide (QNO) derivatives have shown broad-spectrum activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The mechanism of action for these compounds involves the inhibition of essential parasitic enzymes. For example, they are known to inhibit T. vaginalis triosephosphate isomerase (TvTIM), a key enzyme in the glycolytic pathway, and E. histolytica thioredoxin reductase (EhTrxR), which is vital for the parasite's redox homeostasis. nih.gov In studies against the helminth Schistosoma mansoni, a quinoxaline-containing compound (compound 22) demonstrated broad-spectrum activity across different life-cycle stages of the parasite, including inhibiting miracidial transformation and inducing a G2/M phase cell cycle arrest in parasite cells. nih.gov Other general anti-parasitic mechanisms include disrupting the parasite's energy metabolism and damaging the integrity of its cellular membranes. ebsco.com

Inhibition of Specific Viral Enzymes or Replication Processes

Quinoxaline derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a range of DNA and RNA viruses. researchgate.netnih.govcore.ac.uk Their mechanisms of action often involve the inhibition of key viral enzymes or interference with viral replication processes. core.ac.uk While specific studies on 5-Methoxy-8-methylquinoxaline are limited, research on analogous compounds provides insight into the potential antiviral mechanisms of this chemical family.

One of the primary targets for quinoxaline-based antivirals is the viral polymerase enzyme, which is essential for the replication of the viral genome. nih.gov For example, certain pyridoquinoxaline derivatives have shown potent inhibition of the human cytomegalovirus (HCMV) DNA polymerase. nih.gov Another critical enzyme targeted by this class of compounds is reverse transcriptase, particularly in retroviruses like HIV-1. The compound S-2720, a quinoxaline derivative, was identified as a highly potent inhibitor of HIV-1 reverse transcriptase. researchgate.net

Furthermore, quinoxaline derivatives have been investigated for their ability to disrupt the interaction between viral proteins and host cell components. In the case of the influenza A virus, some quinoxaline compounds have been shown to interfere with the function of the non-structural protein 1 (NS1), a key virulence factor that counteracts the host's immune response. core.ac.uk The antiviral activity of certain quinoxalines is also attributed to their ability to inhibit viral entry into host cells or the subsequent release of new viral particles. The structure-activity relationship of some derivatives suggests that a methoxy (B1213986) group on a linked phenyl ring can be conducive to antiviral activity. mdpi.com Additionally, studies on pyrido[2,3-g]quinoxalines have demonstrated moderate activity against the respiratory syncytial virus (RSV). nih.gov While a methyl group at the 8th position of some quinoxaline derivatives was found to have a negligible impact on their activity as Toll-like receptor 7 (TLR7) antagonists, this highlights the importance of substituent positioning in determining biological effects. nih.gov

Interference with Parasitic Pathways (e.g., PfPI4K inhibition)

The quinoxaline scaffold is a key pharmacophore in the development of novel antiparasitic agents, particularly for malaria, which is caused by protozoan parasites of the genus Plasmodium. A significant molecular target for these compounds is Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), an enzyme crucial for the parasite's life cycle. nih.govpatsnap.com Inhibition of PfPI4K disrupts essential cellular processes in the parasite, including membrane trafficking and signaling, ultimately leading to parasite death. patsnap.com

Research has demonstrated that quinoxaline-based compounds can act as potent inhibitors of PfPI4K. nih.gov Studies involving the in vitro evolution of drug resistance have shown that mutations in the pfpi4k gene can confer resistance to quinoxaline compounds, providing strong evidence that PfPI4K is a primary target. nih.gov The inhibition is often ATP-competitive, suggesting that these compounds bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrate, phosphatidylinositol. nih.gov

Beyond malaria, quinoxaline derivatives have shown efficacy against other parasites. For instance, certain compounds from this class have been identified as having significant anti-schistosomal activity against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. nih.gov These compounds were found to be active against multiple life cycle stages of the parasite, including the larval schistosomula and adult worms. nih.gov While the precise mechanism of action in schistosomes is still under investigation, the broad antiparasitic potential of the quinoxaline core is evident. It is important to note that while quinoxalines are being investigated, another class of related heterocyclic compounds, the 8-aminoquinolines, also has a long history of use as antiparasitic agents. nih.gov

Anti-inflammatory Mechanisms: Modulation of Inflammatory Mediators